![molecular formula C16H28N2O6 B3950150 4-[(1-isobutyl-4-piperidinyl)carbonyl]morpholine oxalate CAS No. 1185461-49-7](/img/structure/B3950150.png)
4-[(1-isobutyl-4-piperidinyl)carbonyl]morpholine oxalate
Descripción general
Descripción
4-[(1-isobutyl-4-piperidinyl)carbonyl]morpholine oxalate, commonly known as IBPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBPM is a morpholine derivative that has been synthesized and studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of IBPM involves its binding to the sigma-1 receptor, which is a chaperone protein that is localized to the endoplasmic reticulum and plasma membrane. Binding of IBPM to the sigma-1 receptor results in the modulation of various signaling pathways, including calcium signaling, ion channel activity, and neurotransmitter release. The activation of the sigma-1 receptor by IBPM has been shown to have neuroprotective effects, which may have therapeutic potential in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
IBPM has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, ion channel activity, and neurotransmitter release. IBPM has been shown to increase the release of acetylcholine and dopamine in the brain, which may have implications for the treatment of neurological disorders such as schizophrenia and depression. IBPM has also been shown to have anti-inflammatory effects, which may have therapeutic potential in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBPM has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate various signaling pathways. However, IBPM has some limitations, including its potential toxicity and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for the study of IBPM, including the development of more selective sigma-1 receptor agonists and the investigation of its potential therapeutic applications in neurodegenerative diseases and inflammatory disorders. Further studies are needed to determine the long-term safety and efficacy of IBPM in preclinical and clinical settings. Additionally, the development of new synthetic methods for IBPM may lead to the discovery of new analogs with improved pharmacological properties.
Aplicaciones Científicas De Investigación
IBPM has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, IBPM has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, ion channel activity, and neurotransmitter release. IBPM has been studied as a potential sigma-1 receptor agonist, which may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
[1-(2-methylpropyl)piperidin-4-yl]-morpholin-4-ylmethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.C2H2O4/c1-12(2)11-15-5-3-13(4-6-15)14(17)16-7-9-18-10-8-16;3-1(4)2(5)6/h12-13H,3-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSHAENTJJQMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(=O)N2CCOCC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1185461-49-7 | |
| Record name | Methanone, [1-(2-methylpropyl)-4-piperidinyl]-4-morpholinyl-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185461-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



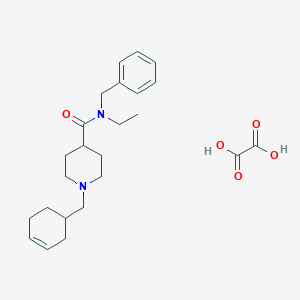
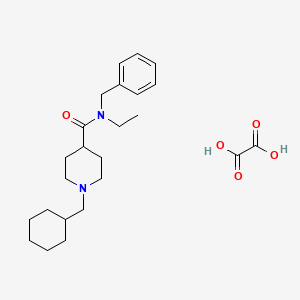
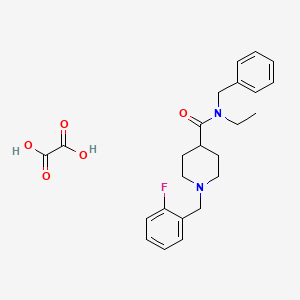

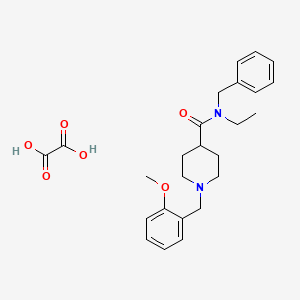
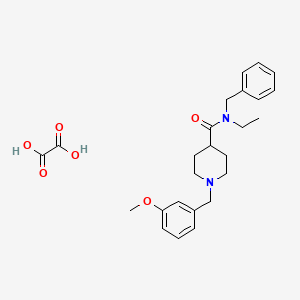
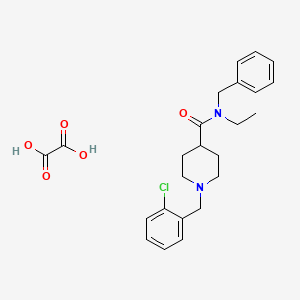
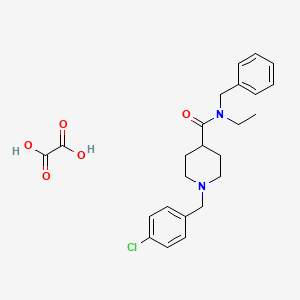


![N-benzyl-1-[3-(benzyloxy)benzyl]-N-ethyl-4-piperidinecarboxamide oxalate](/img/structure/B3950129.png)
![N-benzyl-1-[4-(benzyloxy)benzyl]-N-[2-(dimethylamino)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950135.png)
![4-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}carbonyl)morpholine oxalate](/img/structure/B3950162.png)
![4-{[1-(cyclohexylmethyl)-4-piperidinyl]carbonyl}morpholine oxalate](/img/structure/B3950167.png)